1-(5-Bromothiophen-2-YL)heptan-1-one

Description

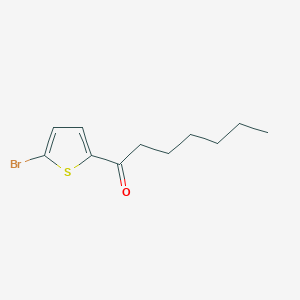

1-(5-Bromothiophen-2-YL)heptan-1-one is a brominated thiophene derivative featuring a seven-carbon ketone chain (heptan-1-one) attached to the 2-position of a 5-bromothiophene ring. This compound belongs to a class of aromatic ketones with applications in organic synthesis, materials science, and pharmaceutical research. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions and further functionalization .

Properties

CAS No. |

796994-67-7 |

|---|---|

Molecular Formula |

C11H15BrOS |

Molecular Weight |

275.21 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)heptan-1-one |

InChI |

InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9(13)10-7-8-11(12)14-10/h7-8H,2-6H2,1H3 |

InChI Key |

KTMDNZQVQKNMMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

†Calculated based on analogous compounds in and .

Key Observations:

- Chain Length Effects : The heptan-1-one derivative has a higher molar mass (281.19 g/mol) compared to the pentan-1-one analog (247.15 g/mol), which may reduce solubility in polar solvents due to increased hydrophobicity .

- Substituent Influence : The 4-chlorophenyl and methyl groups in 5-bromo-1-(4-chlorophenyl)-2-methylpentan-1-one contribute to its lower polarity, as evidenced by its Rf value of 0.27 in a hexane/EtOAc system .

- Conjugation Effects: Chalcone derivatives like (E)-1-(5-Bromothiophen-2-YL)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit extended π-conjugation, enhancing electronic delocalization and nonlinear optical (NLO) properties compared to non-conjugated ketones .

Electronic and Spectroscopic Properties

- NLO Activity : Compounds with electron-withdrawing groups (e.g., nitro, bromo) and conjugated systems demonstrate superior NLO responses. For instance, 1-(5-Bromothiophen-2-YL)-3-(4-nitrophenyl)prop-2-en-1-one shows enhanced hyperpolarizability due to the nitro group’s electron-deficient nature .

- Spectroscopic Shifts : The absence of α,β-unsaturation in this compound results in simpler UV-Vis spectra compared to chalcone derivatives, which exhibit strong absorbance in the 300–400 nm range due to charge-transfer transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.